

## "Insecticidal agent 3" discovery and origin

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Compound of Interest		
Compound Name:	Insecticidal agent 3	
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An In-depth Technical Guide to the Neonicotinoid Insecticide: Imidacloprid

Disclaimer: The following technical guide has been prepared using "Imidacloprid" as a representative example for the requested topic "**Insecticidal agent 3**," as the latter does not correspond to a specifically identified chemical compound in publicly available scientific literature. Imidacloprid is a well-documented neonicotinoid insecticide, and the information presented herein is based on published research.

#### **Executive Summary**

Imidacloprid is a systemic chloronicotinyl insecticide belonging to the neonicotinoid class, first introduced in the early 1990s.[1][2] It functions as a potent agonist of the insect nicotinic acetylcholine receptor (nAChR), disrupting the central nervous system of target pests.[3][4] Its high efficacy at low application rates and systemic nature, allowing for uptake and distribution throughout the plant, established it as one of the most widely used insecticides globally.[5] This document provides a comprehensive technical overview of Imidacloprid, covering its discovery and origin, physicochemical properties, mechanism of action, synthesis, toxicological profile, environmental fate, and key experimental protocols used in its evaluation.

# **Discovery and Origin**

The development of neonicotinoids arose from the scientific pursuit of more selective insecticides in the late 20th century, aiming to move beyond broad-spectrum organophosphates and carbamates. Research focused on the nicotinic acetylcholine receptors (nAChRs), which are crucial for nerve signal transmission in insects. The goal was to design a

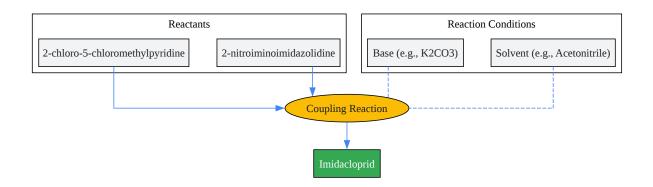


molecule that could mimic the action of the natural neurotransmitter, acetylcholine, but with higher affinity and persistence at the insect receptor site.

The invention of Imidacloprid was initiated by the structural modification of an earlier compound, nithiazine. Scientists at Bayer synthesized Imidacloprid, the first commercially successful neonicotinoid, in the early 1990s. A patent for Imidacloprid was first filed in the United States on January 21, 1986, by Nihon Tokushu Noyaku Seizo K.K. of Japan and was granted on May 3, 1988. Subsequently, Bayer CropScience (then Miles, Inc.) applied for registration in the United States in 1992, with the U.S. Environmental Protection Agency (EPA) granting approval in 1994.

#### **Chemical Synthesis**

The technical production of Imidacloprid can be achieved through several synthetic routes. A common and well-documented method involves the coupling reaction between 2-chloro-5-chloromethylpyridine (CCMP) and 2-nitroiminoimidazolidine. This reaction is typically performed in an organic solvent such as acetonitrile in the presence of a base like potassium carbonate. An alternative pathway begins with 3-methylpyridine, which undergoes a series of reactions including the Tschitschibabin reaction and the Sandmeyer reaction to form the necessary chlorinated pyridine intermediate.



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Fig. 1: Simplified workflow for the chemical synthesis of Imidacloprid.

# **Data Presentation**Physicochemical Properties

The physical and chemical characteristics of Imidacloprid are crucial for understanding its environmental behavior and formulation.

Property	Value	Reference(s)
IUPAC Name	N-{1-[(6-Chloro-3- pyridyl)methyl]-4,5- dihydroimidazol-2-yl}nitramide	
CAS Number	138261-41-3	_
Chemical Formula	C9H10CIN5O2	_
Molar Mass	255.66 g/mol	-
Appearance	Colorless crystals	_
Melting Point	136.4 to 143.8 °C	
Water Solubility	0.61 g/L (at 20 °C)	_
Vapor Pressure	3 x 10 <sup>-12</sup> mmHg (at 20 °C)	_
Octanol-Water Partition Coeff. (Kow)	0.57 (at 21 °C)	_
Soil Sorption Coeff. (Koc)	156 - 960	_

## **Toxicological Profile**

Imidacloprid exhibits selective toxicity, being significantly more toxic to insects than to vertebrates. This selectivity is attributed to its higher binding affinity for insect nAChRs compared to their mammalian counterparts.

Table 4.2.1: Acute Toxicity of Imidacloprid



Organism	Test Type	Value	Toxicity Class	Reference(s)
Rat	Oral LD50	-	Moderately Toxic	_
Rat	Dermal LD50	>5000 mg/kg	Low Toxicity	-
Rat	Inhalation LC₅o (dust)	>5323 mg/m <sup>3</sup>	Slightly Toxic	_
Rat	Inhalation LC50 (aerosol)	69 mg/m³	Highly Toxic	_
Bobwhite Quail	Oral LD50	152 mg/kg	Acutely Toxic	-
Bobwhite Quail	5-day Dietary LC50	1420 mg/kg	Slightly Toxic	_
Honeybee (Apis mellifera)	Contact LD50	0.024 μ g/bee	Highly Toxic	_
Aquatic Invertebrates	EC50	0.037 - 0.115 ppm	Highly Toxic	_
Fish	-	-	Relatively Low	_

Table 4.2.2: Chronic Toxicity of Imidacloprid

Organism	Endpoint	Value	Reference(s)
Rat	Dietary NOAEL	5.7 mg/kg/day	_
Aquatic Invertebrates (Daphnids)	NOAEC	1.8 ppm	
Drosophila melanogaster (female)	Chronic LC <sub>50</sub>	18 μΜ	
Drosophila melanogaster (male)	Chronic LC50	45 μΜ	-

### **Environmental Fate**



The environmental persistence and mobility of Imidacloprid are significant factors in its ecological risk assessment.

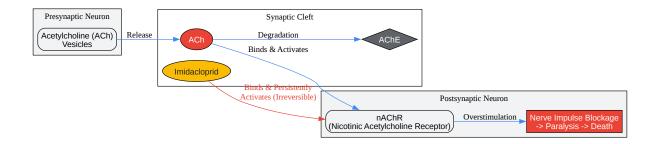
Compartment	Parameter	Value	Reference(s)
Soil	Half-life (aerobic)	1 - 3 years	
Soil Surface	Photolysis Half-life	39 days	
Water	Aqueous Photolysis Half-life	1 - 4 hours	_
Water	Hydrolysis Half-life (pH 9, dark)	~1 year	_
General	Leaching Potential	High	_
General	Volatility	Low	_

#### **Mechanism of Action**

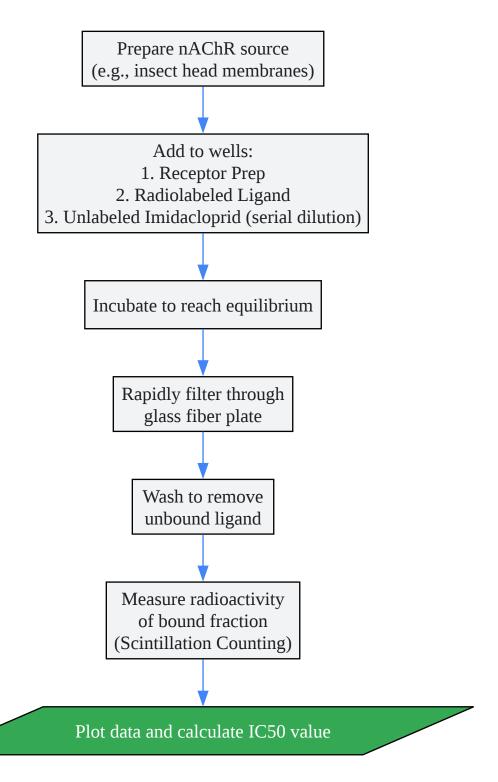
Imidacloprid functions by interfering with the transmission of nerve impulses in the insect central nervous system. It is a selective agonist of the postsynaptic nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.

- Binding: Imidacloprid binds to the nAChR at the same site as the endogenous neurotransmitter, acetylcholine (ACh).
- Channel Opening: This binding opens the cation channel, leading to an influx of ions and depolarization of the postsynaptic membrane.
- Persistent Stimulation: Unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase (AChE), Imidacloprid is not easily degraded. This results in a persistent, irreversible opening of the nAChR channel, leading to constant nerve stimulation.
- Blockage and Paralysis: The continuous stimulation leads to an over-accumulation of acetylcholine in the synapse, ultimately causing a blockage of nerve signal transmission, paralysis, and death of the insect.

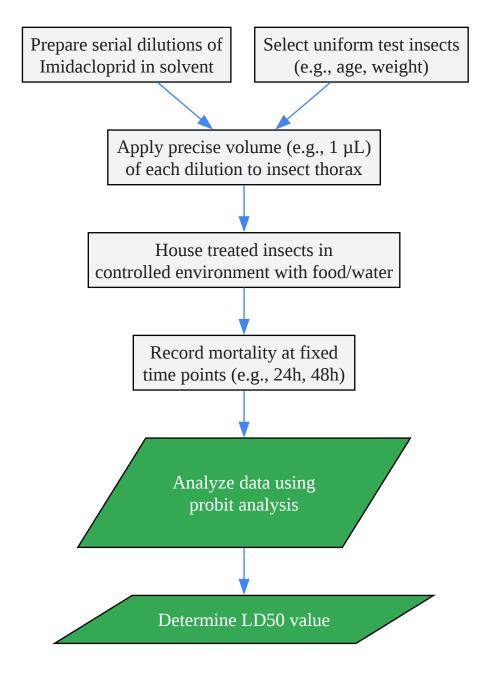












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